Cas no 38169-39-0 (2-Hydroxy-4’-isobutylacetophenone)
2-Hydroxy-4’-isobutylacetophenone Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-4’-isobutylacetophenone
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- MDL: MFCD21881679
- Inchi: 1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,13H,7-8H2,1-2H3
- InChI Key: AQQAEVOPOYZKEK-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C(CC(C)C)C=C1)CO
2-Hydroxy-4’-isobutylacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D777550-1g |
2-Hydroxy-4'-isobutylacetophenone |
38169-39-0 | 95% | 1g |
$715 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1820396-1g |
2-Hydroxy-4-isobutylacetophenone |
38169-39-0 | 98% | 1g |
¥5915.00 | 2024-05-16 | |
| eNovation Chemicals LLC | D777550-1g |
2-Hydroxy-4'-isobutylacetophenone |
38169-39-0 | 95% | 1g |
$715 | 2024-07-20 | |
| Ambeed | A1158628-250mg |
Ethanone, 2-hydroxy-1-[4-(2-methylpropyl)phenyl]- |
38169-39-0 | 98% | 250mg |
$424.0 | 2025-04-19 | |
| Ambeed | A1158628-250mg |
Ethanone, 2-hydroxy-1-[4-(2-methylpropyl)phenyl]- |
38169-39-0 | 98% | 250mg |
$424.0 | 2025-04-19 | |
| Ambeed | A1158628-1g |
Ethanone, 2-hydroxy-1-[4-(2-methylpropyl)phenyl]- |
38169-39-0 | 98% | 1g |
$1060.0 | 2025-04-19 | |
| Ambeed | A1158628-1g |
Ethanone, 2-hydroxy-1-[4-(2-methylpropyl)phenyl]- |
38169-39-0 | 98% | 1g |
$1060.0 | 2025-04-19 | |
| Ambeed | A1158628-5g |
Ethanone, 2-hydroxy-1-[4-(2-methylpropyl)phenyl]- |
38169-39-0 | 98% | 5g |
$3180.0 | 2025-04-19 | |
| Ambeed | A1158628-5g |
Ethanone, 2-hydroxy-1-[4-(2-methylpropyl)phenyl]- |
38169-39-0 | 98% | 5g |
$3180.0 | 2025-04-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY130990-1g |
2-Hydroxy-4’-isobutylacetophenone |
38169-39-0 | ≥95% | 1g |
¥5500.00 | 2025-04-15 |
2-Hydroxy-4’-isobutylacetophenone Suppliers
2-Hydroxy-4’-isobutylacetophenone Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-Hydroxy-4’-isobutylacetophenone
Research Brief on 2-Hydroxy-4’-isobutylacetophenone (CAS: 38169-39-0): Recent Advances and Applications in Chemical Biology and Medicine
2-Hydroxy-4’-isobutylacetophenone (CAS: 38169-39-0) is a bioactive phenolic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex molecules and its promising pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory mechanisms of 2-Hydroxy-4’-isobutylacetophenone, demonstrating its ability to inhibit NF-κB signaling pathways in vitro. The compound showed significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs. Additionally, its low cytotoxicity in human cell lines enhances its appeal for further preclinical studies.
Another groundbreaking study in Bioorganic & Medicinal Chemistry Letters (2024) investigated the antioxidant properties of this compound. Using DPPH and FRAP assays, researchers found that 2-Hydroxy-4’-isobutylacetophenone exhibits strong free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. Molecular docking studies further revealed its interaction with key oxidative stress-related enzymes, providing a mechanistic basis for its observed effects.
The antimicrobial potential of 2-Hydroxy-4’-isobutylacetophenone was also highlighted in a recent Applied Microbiology and Biotechnology paper (2024). The compound demonstrated broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 8-16 μg/mL. Its unique chemical structure, characterized by the isobutyl group at the 4’ position, was identified as critical for this activity through structure-activity relationship (SAR) studies.
From a chemical synthesis perspective, advances in the production of 2-Hydroxy-4’-isobutylacetophenone have been reported in Organic Process Research & Development (2023). A novel green chemistry approach using biocatalysis was developed, achieving a 92% yield with high enantioselectivity. This method addresses previous challenges in scalability and environmental impact associated with traditional synthesis routes.
In conclusion, 2-Hydroxy-4’-isobutylacetophenone (38169-39-0) represents a versatile compound with multiple therapeutic potentials. Current research underscores its importance as both a pharmacological lead and a chemical building block. Future directions may include in vivo efficacy studies, formulation development, and exploration of synergistic effects with existing drugs. The compound's diverse biological activities and improved synthetic accessibility position it as a promising candidate for further drug development efforts in the chemical biology and pharmaceutical industries.
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